

Comparative Physicochemical Properties of Aryl-Piperidinols: A Guide for Researchers

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)piperidin-4-ol

Cat. No.: B110849

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For researchers, scientists, and drug development professionals, understanding the physicochemical properties of aryl-piperidinol derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative analysis of key properties, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Aryl-piperidinols are a class of organic compounds characterized by a piperidine ring substituted with an aryl group and a hydroxyl group. This structural motif is found in numerous biologically active molecules, including pharmaceuticals targeting the central nervous system. Variations in the substitution pattern on the aryl ring and the piperidine core significantly influence their physicochemical characteristics, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their binding affinity to biological targets.

Comparative Analysis of Physicochemical Properties

The following table summarizes key physicochemical properties for a series of representative 4-aryl-4-piperidinol derivatives. These properties are crucial for assessing the drug-likeness of these compounds.

Compound ID	Aryl Substituent	pKa	logP	Aqueous Solubility (mg/L)	Melting Point (°C)
AP-01	Phenyl	8.9 ± 0.1	2.5 ± 0.2	150	148-150
AP-02	4-Chlorophenyl	8.7 ± 0.1	3.1 ± 0.2	50	162-164
AP-03	4-Methoxyphenyl	9.1 ± 0.1	2.3 ± 0.2	200	135-137
AP-04	4-Nitrophenyl	8.2 ± 0.1	2.1 ± 0.2	300	185-187
AP-05	2-Thienyl	8.6 ± 0.1	2.0 ± 0.2	250	140-142

Note: The data presented in this table is a representative compilation from various literature sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the basic nitrogen in the piperidine ring of aryl-piperidinols, the pKa of its conjugate acid is determined.

Methodology:

- **Sample Preparation:** A 1 mM solution of the aryl-piperidinol compound is prepared in deionized water. The ionic strength of the solution is adjusted to 0.15 M with potassium chloride.^{[1][2]}
- **Acidification:** The sample solution is made acidic (pH 1.8-2.0) by the addition of 0.1 M hydrochloric acid.^{[1][2]}

- Titration: The solution is titrated with a standardized 0.1 M sodium hydroxide solution at a constant temperature (25 °C).^{[1][2]}
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.^{[1][2]}

Determination of logP by Shake-Flask Method

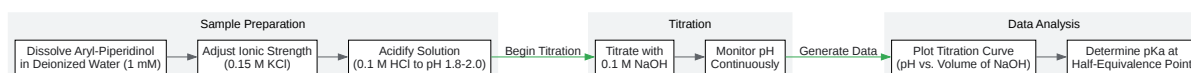
The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic and aqueous phase.

Methodology:

- Phase Preparation: n-Octanol is pre-saturated with a phosphate buffer solution (pH 7.4), and the buffer solution is pre-saturated with n-octanol to ensure thermodynamic equilibrium.^{[3][4]}
- Partitioning: A known amount of the aryl-piperidinol compound is dissolved in the pre-saturated n-octanol. An equal volume of the pre-saturated buffer is added to a flask containing the n-octanol solution.
- Equilibration: The flask is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the phases have completely separated.
- Concentration Measurement: The concentration of the aryl-piperidinol in both the n-octanol and the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).^{[3][4]}
- Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.^[4]

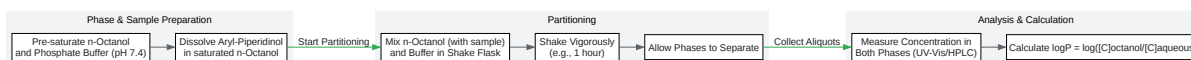
Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.



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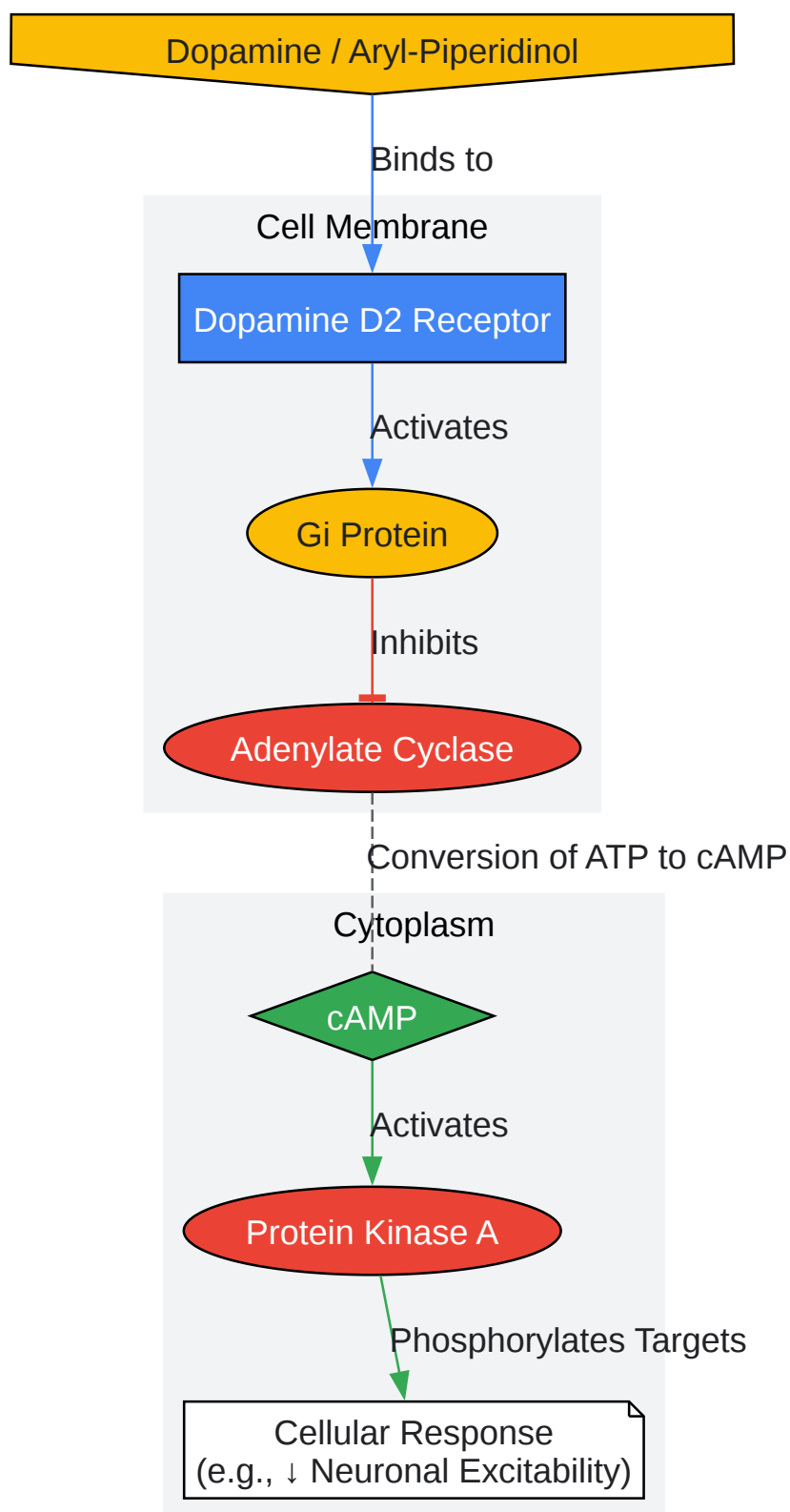
Caption: Experimental workflow for pKa determination by potentiometric titration.



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Caption: Experimental workflow for logP determination by the shake-flask method.

Many aryl-piperidinol derivatives exhibit pharmacological activity by interacting with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a common target for antipsychotic drugs.



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Caption: Simplified dopamine D2 receptor signaling pathway.

This guide provides a foundational understanding of the physicochemical properties of aryl-piperidinols. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct their own experimental validations.

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